Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine
Beschreibung
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by the presence of ethoxy, hydroxyethyl, and methyl groups attached to a benzenesulfonamide core.
Eigenschaften
CAS-Nummer |
1206087-43-5 |
|---|---|
Molekularformel |
C13H21NO5S |
Molekulargewicht |
303.38g/mol |
IUPAC-Name |
2-ethoxy-N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-3-19-12-5-4-11(2)10-13(12)20(17,18)14(6-8-15)7-9-16/h4-5,10,15-16H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
MDIGRDLLRGMGDL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylbenzenesulfonyl chloride.
Ethoxylation: The first step involves the ethoxylation of the sulfonyl chloride to introduce the ethoxy group.
Amination: The ethoxylated intermediate is then reacted with diethanolamine to introduce the bis(2-hydroxyethyl) groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The ethoxy and hydroxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation of the hydroxyethyl groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Substitution reactions can result in the replacement of the ethoxy or hydroxyethyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
- 2-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide
Uniqueness
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is unique due to the presence of the ethoxy group at the 2-position and the methyl group at the 5-position on the benzenesulfonamide core. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
